3-Methylpiperidine hydrochloride
Description
Academic Significance of Piperidine (B6355638) Scaffolds in Heterocyclic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.gov Its prevalence stems from a combination of factors, including its conformational flexibility and the ability to introduce substituents at various positions, leading to a wide diversity of three-dimensional structures. These structural features are crucial for specific interactions with biological targets. nih.gov
In medicinal chemistry, piperidine-based building blocks are extensively used due to their proven track record in successful drug design. nih.gov The piperidine substructure is present in over a hundred commercially available drugs, exhibiting a broad spectrum of activities, including anesthetic, antipsychotic, and antihistaminic properties. The saturated nature of the piperidine ring allows for the creation of complex and rigid three-dimensional arrangements that can interact with protein-ligand binding sites in ways that flat aromatic rings cannot. nih.gov The development of methods for the hydrogenation of pyridine (B92270) derivatives to produce substituted piperidines is a key area of research, highlighting the importance of this scaffold. sigmaaldrich.com
Research Context and Focus on 3-Methylpiperidine (B147322) Hydrochloride Systems
3-Methylpiperidine hydrochloride, the hydrochloride salt of 3-methylpiperidine, is a key building block in organic synthesis. The hydrochloride form enhances the compound's stability and solubility in polar solvents, making it a convenient precursor for various chemical transformations. Its chiral forms, (S)- and (R)-3-Methylpiperidine hydrochloride, are particularly valuable in the enantioselective synthesis of complex bioactive molecules where specific stereochemistry is essential for pharmacological activity.
Research has shown that (S)-3-Methylpiperidine hydrochloride is a precursor in the synthesis of various medicinal compounds, including antiviral and antipsychotic agents. It is also investigated for its potential application in the development of treatments for neuropathic pain. The synthesis of 3-methylpiperidine itself can be achieved through the catalytic cyclization of 2-methyl-1,5-diaminopentane. google.com In synthetic chemistry, derivatives of 3-methylpiperidine are used to create a range of molecules, such as CB2 receptor agonists for chronic pain and Aurora kinase inhibitors. sigmaaldrich.com The conversion of the free base to its hydrochloride salt is a common step in synthetic pathways to facilitate handling and subsequent reactions. chemicalbook.com
Physicochemical Properties of 3-Methylpiperidine and its Hydrochloride Salt
Below are tables detailing the key physicochemical properties of 3-Methylpiperidine and its hydrochloride salt, compiled from various chemical data sources.
Table 1: Properties of 3-Methylpiperidine Data sourced from multiple chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃N | nih.govsigmaaldrich.com |
| Molecular Weight | 99.17 g/mol | sigmaaldrich.com |
| Appearance | Colorless liquid | chemicalbook.com |
| Boiling Point | 125-126 °C | sigmaaldrich.com |
| Density | 0.845 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.447 | sigmaaldrich.com |
| CAS Number | 626-56-2 | nih.govsigmaaldrich.com |
Table 2: Properties of this compound Data for various isomers and racemic mixture of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClN | chemsrc.com |
| Molecular Weight | 135.64 g/mol | chemsrc.comambeed.com |
| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |
| CAS Number (racemic) | 40450-93-9 | chemsrc.com |
| CAS Number ((S)-isomer) | 155797-02-7 | ambeed.com |
| CAS Number ((R)-isomer) | 223792-48-1 |
Detailed Research Findings
The utility of 3-methylpiperidine and its hydrochloride salt is evident in its application as a reactant in the synthesis of a variety of targeted molecules. For instance, the free base, 3-methylpiperidine, is a reactant for synthesizing:
Phenylpropenamide derivatives with anti-hepatitis B virus activity. sigmaaldrich.com
CB2 receptor agonists intended for the treatment of chronic pain. sigmaaldrich.com
Aurora kinase inhibitors. sigmaaldrich.com
Spiroimidazolidinone NPC1L1 inhibitors. sigmaaldrich.com
Selective serotonin (B10506) 5-HT6 receptor antagonists. sigmaaldrich.com
The hydrochloride salt is frequently used in these synthetic routes. For example, the synthesis of 3-methyl-piperidin-4-one hydrochloride is achieved by treating its tert-butyl ester precursor with ethanolic-HCl. chemicalbook.com This demonstrates the practical use of the hydrochloride form in deprotection steps common in multi-step organic synthesis. Furthermore, chiral versions of this compound are instrumental in building complex stereospecific molecules. (S)-3-Methylpiperidine hydrochloride has been utilized in the synthesis of 3-(Hydroxymethyl)-3-methylpiperidine hydrochloride, showcasing its role as a foundational chiral building block.
Structure
3D Structure of Parent
Properties
CAS No. |
58531-29-6 |
|---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
DIJAKMCTWBGMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC1.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylpiperidine Hydrochloride and Its Stereoisomers
Catalytic and Non-Catalytic Routes to 3-Methylpiperidine (B147322) Core Structures
The formation of the fundamental 3-methylpiperidine ring can be achieved through various synthetic strategies, broadly categorized as catalytic and non-catalytic methods. These approaches often involve either the formation of the piperidine (B6355638) ring through cyclization reactions or the modification of a pre-existing heterocyclic structure.
Cyclization Reactions for Piperidine Ring Formation
Cyclization reactions represent a powerful and convergent approach to the synthesis of the piperidine core. A notable example is the catalytic cyclization of 2-methyl-1,5-diaminopentane in the gaseous phase. google.com This process can be tailored to produce 3-methylpiperidine with high purity. google.com The reaction is typically carried out over catalysts such as activated Al2O3, aluminum/silicon mixed oxides, or zeolites at elevated temperatures. google.com The choice of catalyst and reaction conditions, including temperature and pressure, significantly influences the yield and selectivity of the cyclization. google.com
Another versatile method involves the double reductive amination of dicarbonyl compounds. chim.it This strategy allows for the efficient construction of the piperidine skeleton from acyclic precursors. chim.it The reaction condenses an amine with a dicarbonyl compound to form an imine intermediate, which is subsequently reduced to the corresponding piperidine. pearson.comresearchgate.net
Reductive Strategies for Heterocycle Synthesis
Reductive strategies often commence from readily available pyridine (B92270) derivatives. The hydrogenation of 3-methylpyridine (B133936) is a common method for producing 3-methylpiperidine. ontosight.ai This reduction can be achieved using various catalytic systems, including transition metals like platinum oxide (PtO2). nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome, particularly when dealing with substituted pyridines. nih.gov
Reductive amination also serves as a key reductive strategy. researchgate.net It involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. pearson.com For instance, the reductive amination of appropriate keto-amines can lead to the formation of the 3-methylpiperidine ring. This method is widely applicable and can be adapted for the synthesis of a variety of substituted piperidines. researchgate.net
Enantioselective Synthesis and Stereocontrol Strategies
The biological activity of 3-methylpiperidine-containing compounds is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods and strategies for stereocontrol is of paramount importance.
Chiral Resolution Techniques for Racemic Mixtures
Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This can be accomplished through various techniques, including the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. For instance, chiral resolution has been employed in the synthesis of key intermediates for pharmaceuticals, where a racemic mixture of a piperidine derivative is separated to yield the desired enantiomer. researchgate.net
High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful tool for the analytical and preparative separation of enantiomers. nih.gov Commercially available chiral columns, such as those based on cellulose (B213188) derivatives, have been successfully used to resolve racemic mixtures of 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov
Lipase-catalyzed kinetic resolution offers a biocatalytic approach to enantiomer separation. researchgate.net In this method, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. researchgate.net For example, Candida antarctica lipase (B570770) B has been utilized for the kinetic resolution of racemic 3-hydroxy-N-methylpiperidine. researchgate.net
Asymmetric Organocatalysis in 3-Methylpiperidine Synthesis
Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, offering an alternative to metal-based catalysts. greyhoundchrom.comrsc.org Proline and its derivatives are prominent organocatalysts used in a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions, which can be applied to the synthesis of chiral piperidine precursors. greyhoundchrom.comnih.gov These catalysts operate by forming chiral enamines or iminium ions, which then react enantioselectively. mdpi.com The use of organocatalysts can provide high enantiomeric excesses and yields under mild reaction conditions. nih.gov For instance, a biomimetic approach using organocatalysis has been developed for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov
A notable application is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to produce enantioenriched 3-substituted tetrahydropyridines. organic-chemistry.orgnih.govsnnu.edu.cn These intermediates can then be reduced to access a variety of enantioenriched 3-piperidines. organic-chemistry.orgnih.gov
Biocatalytic Approaches for Chiral Induction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes such as transaminases and oxidoreductases are increasingly being used for the asymmetric synthesis of piperidines. researchgate.netacs.org
A notable example is the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key intermediate for an orexin (B13118510) receptor antagonist, which utilizes a biocatalytic transamination step. acs.org This enzymatic reaction introduces a chiral amine group with high stereoselectivity. acs.org Furthermore, enzyme cascades, where multiple enzymatic reactions are performed in a single pot, have been developed for the synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane (B97949) using a combination of a diamine oxidase and an imine reductase. researchgate.net Immobilized lipases have also been employed in multicomponent reactions to synthesize piperidine derivatives with high efficiency and reusability of the biocatalyst. rsc.org
The combination of biocatalytic C-H oxidation and radical cross-coupling presents a modern approach to creating complex piperidine structures. chemistryviews.org Enzymes can be used to introduce hydroxyl groups into piperidine rings with high regio- and stereoselectivity, which can then be further functionalized. chemistryviews.org
Diastereoselective Synthesis of 3-Methylpiperidine Derivatives
Achieving stereocontrol in the synthesis of substituted piperidines is a formidable challenge. Modern synthetic chemistry has produced several effective strategies to direct the formation of specific diastereomers. These methods often rely on substrate control, chiral auxiliaries, or stereoselective cyclization reactions.
One prominent approach involves the diastereoselective reductive cyclization of acyclic precursors. For instance, amino acetals derived from the nitro-Mannich reaction have been successfully used as substrates for reductive cyclization to yield substituted piperidines. mdpi.com Another powerful strategy is the stereoselective reductive hydroamination, where an intramolecular 6-endo-dig cyclization cascade of alkynes can be mediated by an acid. mdpi.com This reaction proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to form the piperidine ring. mdpi.com
The principles of asymmetric induction can also be applied using external reagents. For example, in syntheses targeting related six-membered nitrogen heterocycles, oxaziridine-mediated transformations have been employed for stereoselective C-hydroxylation. nsf.gov This method, which involves the formation of a highly coordinated lithiated dianion enolate, can result in high anti-selectivity, affording a single detectable diastereomer. nsf.gov Such strategies, which install stereocenters on an acyclic precursor before cyclization, are fundamental to constructing stereochemically defined piperidine rings.
Table 1: Selected Diastereoselective Synthesis Methods for Piperidine Derivatives
| Method | Substrate Type | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Reductive Cyclization | Amino acetals (from nitro-Mannich reaction) | Not specified | Diastereoselective | mdpi.com |
| Reductive Hydroamination | Alkynes with pendant amine | Acid-mediated | Stereoselective | mdpi.com |
Post-Synthetic Functionalization and Derivatization of 3-Methylpiperidine
Once the 3-methylpiperidine core is synthesized, its utility can be vastly expanded through a variety of functionalization reactions. These modifications can be directed at the nitrogen atom or the carbon backbone, including the C3-methyl group, to produce a diverse library of derivatives.
The secondary amine of the piperidine ring is a prime site for functionalization. N-alkylation is a common transformation used to introduce a wide range of substituents. The choice of reaction conditions is critical to achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide. researchgate.net
Several protocols are effective for the N-alkylation of piperidines. A standard method involves reacting the piperidine with an alkylating agent in the presence of a base like potassium carbonate (K₂CO₃) in a dry solvent such as dimethylformamide (DMF). researchgate.net For less reactive substrates, a stronger base like sodium hydride (NaH) may be employed. researchgate.net To precisely control the reaction and favor mono-alkylation, the slow addition of the alkyl halide using a syringe pump is often recommended. researchgate.net The use of hindered bases, such as N,N-diisopropylethylamine, is another effective strategy that works well for complex amine substrates. researchgate.net The stereochemistry of N-alkylation can be influenced by the existing conformation of the piperidine ring, dictating whether the new substituent adds in an axial or equatorial position. acs.org
Table 2: Common N-Alkylation Conditions for Piperidines
| Base | Solvent | Temperature | Key Considerations | Reference |
|---|---|---|---|---|
| K₂CO₃ | Dry DMF | Room Temp | Standard conditions | researchgate.net |
| NaH | Dry DMF | 0°C to Room Temp | For less reactive substrates; add NaH portionwise | researchgate.net |
| None (slow addition) | Anhydrous Acetonitrile | Room Temp | Syringe pump addition of alkyl halide prevents quaternization | researchgate.net |
Modification of the carbon framework of 3-methylpiperidine, particularly the methyl side-chain, allows for significant structural elaboration. These modifications can transform the simple methyl group into more complex functional arrays, enabling the connection of linkers or other molecular entities.
A notable example is the synthesis of bis-3-chloropiperidines, where the piperidine ring is functionalized at the C3 position with a chlorine atom and then elaborated with bridging linkers, such as the amino acid lysine (B10760008). nih.gov This strategy demonstrates how a substituent on the piperidine ring can serve as a handle for creating larger, dimeric structures. nih.gov In other contexts, such as peptide chemistry, side-chains on cyclic structures are modified to induce specific conformations or to serve as attachment points for cyclization. frontiersin.org For instance, the phenolic side-chain of a tyrosine residue can be used to form a phenyl ester with a carboxylic acid group elsewhere in a molecule, leading to the formation of complex cyclodepsipeptides through a "cyclative cleavage" strategy. frontiersin.org These examples highlight the potential for elaborating the 3-methylpiperidine core by chemically modifying its substituents.
The creation of hybrid molecules, which covalently link two or more distinct chemical scaffolds, is a powerful strategy in drug discovery to generate compounds with novel or enhanced properties. nih.gov The 3-methylpiperidine unit can serve as a core component in such hybrid architectures.
The design of these hybrids often involves connecting the piperidine moiety to another pharmacophore, a peptide, or a functional unit like a chelator via a carefully chosen linker. nih.gov For example, research into DNA alkylating agents has led to the synthesis of bis-3-chloropiperidines connected by a lysine linker, creating a hybrid between a nitrogen mustard-type structure and an amino acid. nih.gov The introduction of aromatic groups in the lysine side-chain was found to impact the DNA alkylating activity of these hybrids. nih.gov In another domain, peptide analogs have been conjugated with DOTA chelators to allow for radiolabeling with metals for imaging and therapeutic applications. mdpi.com This approach creates a hybrid between a biologically active peptide sequence and a metal-binding agent. mdpi.com Similarly, linking a tetrahydroisoquinoline (THIQ) moiety to a coumarin (B35378) scaffold via a methylene (B1212753) linker has been shown to produce potent inhibitors of P-glycoprotein. nih.gov These examples underscore the versatility of the piperidine scaffold in constructing sophisticated, multi-component molecular architectures designed for specific biological functions.
Table 3: Examples of Hybrid Architectures Incorporating Piperidine or Related Scaffolds
| Core Scaffold | Linked Molecular Entity | Linker Type | Intended Application/Function | Reference |
|---|---|---|---|---|
| Bis-3-chloropiperidine | Lysine | Amide bond (from amino acid) | DNA alkylation | nih.gov |
| Minigastrin Peptide Analog | DOTA (chelator) | Amide bond | Radiometal chelation for imaging/therapy | mdpi.com |
| Tetrahydroisoquinoline (THIQ) | Coumarin | Penta-methylene chain | P-glycoprotein inhibition | nih.gov |
Strategic Applications in Organic Synthesis and Drug Discovery Research
3-Methylpiperidine (B147322) Hydrochloride as a Versatile Chiral Building Block
The inherent chirality and conformational rigidity of the 3-methylpiperidine scaffold make it a sought-after component in the synthesis of enantiomerically pure pharmaceuticals. The specific stereochemistry of the methyl group can profoundly influence the biological activity and pharmacokinetic properties of the final molecule.
Utility in Asymmetric Construction of Bioactive Molecules
The enantiomers of 3-methylpiperidine serve as crucial starting materials for the asymmetric synthesis of a variety of bioactive molecules. The controlled introduction of this chiral motif can be a key step in establishing the desired stereochemistry of a drug candidate, which is often critical for its efficacy and safety. nih.goved.ac.uk
One notable area where 3-methylpiperidine derivatives have found application is in the development of orexin (B13118510) receptor antagonists . These compounds are of significant interest for the treatment of sleep disorders like insomnia. chemrxiv.orgnih.gov For instance, patent literature describes the incorporation of the 3-methylpiperidine moiety into complex structures that modulate the activity of orexin receptors. elsevierpure.comgoogle.comnii.ac.jp The synthesis of these antagonists often involves the coupling of a chiral 3-methylpiperidine fragment with other aromatic or heterocyclic systems to achieve high affinity and selectivity for the target receptors.
Another significant application lies in the synthesis of kinase inhibitors . For example, piperidine (B6355638) motifs are found in drugs targeting phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are implicated in cancer. nih.govnih.gov While direct synthesis from 3-methylpiperidine hydrochloride is not always explicitly detailed, the use of substituted piperidines is a common strategy in the development of these inhibitors. The methyl group at the 3-position can provide a crucial steric and electronic influence on the binding of the inhibitor to the kinase's active site.
Furthermore, chiral piperidine scaffolds, including those derived from 3-methylpiperidine, are instrumental in the synthesis of drugs like Niraparib , an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. chemrxiv.orgmdpi.com The synthesis of such complex molecules often relies on the availability of enantiopure building blocks like chiral 3-methylpiperidine to ensure the correct three-dimensional arrangement of atoms necessary for potent biological activity.
Integration into Diverse Heterocyclic Frameworks
The reactivity of the secondary amine in this compound allows for its facile integration into a wide array of more complex heterocyclic systems. This versatility makes it a valuable tool for generating molecular diversity in drug discovery libraries. eprajournals.commdpi.com
The piperidine nitrogen can be readily functionalized through N-alkylation, N-acylation, and reductive amination reactions, providing a convenient handle to attach various side chains and build larger molecular constructs. For example, it can be incorporated into spirocyclic systems, fused bicyclic structures, and bridged ring systems, each offering unique conformational properties and vectoral arrangements of substituents. elsevierpure.com
The synthesis of P2Y14 receptor antagonists, which have potential applications in treating inflammatory diseases, has utilized piperidine scaffolds. nih.gov In these structures, the piperidine ring serves as a central scaffold to which other pharmacophoric elements are attached. The substitution pattern on the piperidine ring, including the presence of a methyl group at the 3-position, can significantly impact the compound's affinity for the receptor.
Design and Exploration of Piperidine-Based Chemical Scaffolds
The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.net The design of novel piperidine-based scaffolds, including those derived from 3-methylpiperidine, is a continuous effort in the quest for new and improved therapeutic agents.
Scaffold Design Principles in Medicinal Chemistry
In medicinal chemistry, scaffold design focuses on creating a core molecular framework that can be readily diversified with various functional groups to explore chemical space and optimize biological activity. The 3-methylpiperidine scaffold offers several advantages in this regard:
Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional arrangement of substituents, which can lead to improved target engagement compared to flat aromatic systems. elsevierpure.comnii.ac.jp
Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be used to tune the solubility, lipophilicity, and pKa of a molecule, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.
Vectorial Diversity: The substituents on the piperidine ring project into distinct regions of space, allowing for the systematic exploration of a target's binding pocket. The methyl group at the 3-position adds another layer of structural definition.
Structure-Activity Relationship Investigations within 3-Methylpiperidine Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure affect its biological activity. For 3-methylpiperidine analogues, SAR investigations typically explore the impact of:
Stereochemistry: The absolute configuration of the methyl group (R or S) can have a dramatic effect on potency and selectivity.
N-Substitution: The nature of the substituent on the piperidine nitrogen is often a key determinant of activity.
Other Ring Substitutions: The introduction of additional substituents on the piperidine ring can further modulate the compound's properties.
For example, in the development of CXCR3 receptor antagonists, a series of 1-aryl-3-piperidin-4-yl-urea derivatives were synthesized and evaluated. These studies revealed that specific substitutions on the piperidine and aryl rings were crucial for high potency. nih.gov While not directly involving 3-methylpiperidine, these findings underscore the importance of systematic SAR exploration of piperidine scaffolds.
The following table presents hypothetical data for a series of 3-methylpiperidine analogues designed as inhibitors of a generic kinase, illustrating a typical SAR investigation.
| Compound | Structure | R Group | Kinase Inhibition IC50 (nM) |
|---|---|---|---|
| 1 | ![]() | -H | 500 |
| 2 | ![]() | -CH3 | 250 |
| 3 | ![]() | -CH2CH3 | 150 |
| 4 | ![]() | -Phenyl | 50 |
| 5 | ![]() | -4-Fluorophenyl | 25 |
This table is for illustrative purposes only and does not represent actual experimental data.
Role in Contemporary Drug Discovery Programs
The 3-methylpiperidine scaffold continues to play a significant role in modern drug discovery programs across various therapeutic areas. Its utility is driven by the consistent success of piperidine-containing drugs and the ongoing need for novel chemical entities with improved efficacy and safety profiles.
The development of fragment-based drug discovery (FBDD) has further highlighted the value of small, three-dimensional building blocks like 3-methylpiperidine. In FBDD, low molecular weight fragments are screened for binding to a biological target, and promising hits are then elaborated into more potent lead compounds. The 3-methylpiperidine core can serve as an excellent starting point for such fragment-to-lead optimization campaigns.
Intermediates for the Synthesis of Advanced Pharmaceutical and Agrochemical Compounds
This compound, the salt form of the versatile cyclic amine 3-methylpiperidine, serves as a crucial intermediate in the synthesis of complex organic molecules. guidechem.com Its stable, solid nature makes it a more convenient starting material compared to its volatile free base, 3-methylpiperidine. guidechem.comnih.gov This compound is a valuable building block in the production of a wide array of advanced pharmaceutical and agrochemical products. sincerechemicals.comsincerechemicals.com The piperidine ring is a prevalent scaffold in medicinal chemistry, and the introduction of a methyl group at the 3-position provides a key point of molecular diversity for influencing pharmacological properties. ccspublishing.org.cnajchem-a.com
In the pharmaceutical industry, 3-methylpiperidine derivatives are integral to the synthesis of Active Pharmaceutical Ingredients (APIs) for various therapeutic areas, including neurological disorders and pain management. sincerechemicals.com The chemical structure of 3-methylpiperidine is well-suited for constructing the complex molecular frameworks necessary in modern drug development. guidechem.comsincerechemicals.com Similarly, in the agrochemical sector, this intermediate is employed in the formulation of sophisticated pesticides, such as fungicides, herbicides, and insecticides, contributing to improved crop protection and agricultural output. sincerechemicals.comccspublishing.org.cn The presence of the 3-methylpiperidine moiety can enhance the stability, efficacy, and bioavailability of the final agrochemical product. sincerechemicals.com
The 3-methylpiperidine scaffold is a foundational component for generating a diverse range of substituted piperidine derivatives aimed at drug discovery. nih.gov Medicinal chemists utilize this compound to synthesize libraries of novel compounds for screening against various biological targets. The methyl group at the 3-position introduces chirality and a specific three-dimensional shape that can be crucial for binding to target proteins. nih.gov
Systematic synthetic methods have been developed to produce all possible regio- and diastereoisomers of methyl-substituted piperidines, making these fragments readily available for fragment-based drug discovery (FBDD) programs. nih.gov For instance, research has focused on the synthesis of methyl-substituted pipecolinates and spirocyclic piperidine-azetidine ring systems, which are important motifs in pharmaceutically active compounds. nih.govresearchgate.net These structures often contain multiple sites for further chemical modification, allowing for the fine-tuning of their pharmacological profiles. researchgate.net The synthesis of these complex molecules often starts from simpler, commercially available piperidines like 3-methylpiperidine. youtube.com
Table 1: Examples of Substituted Piperidine-Containing Drug Candidates and Research Areas
| Drug Candidate Class/Research Area | Synthetic Precursor/Scaffold | Therapeutic Target/Application |
|---|---|---|
| Multi-targeted agents for Alzheimer's disease | Substituted piperidine derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors ajchem-a.com |
| Narcotic Analgesics (Fentanyl Analogues) | Substituted piperidine-4-carboxylates | Opioid receptors for pain management researchgate.net |
| 5-HT1F Agonists | Pyridinoylpiperidine compounds | Treatment of migraine google.com |
| GABA Transporter 1 (GAT-1) Inhibitors | Piperidine-3-carboxylic acid analogs | Neurological disorders ajchem-a.com |
This table is illustrative and based on research into substituted piperidines, where 3-methylpiperidine serves as a key building block.
Beyond pharmaceuticals, this compound is a key precursor for a variety of specialized functional molecules, most notably in the agrochemical industry. sincerechemicals.comsincerechemicals.com The unique properties imparted by the piperidine ring can enhance the performance of active ingredients in pesticides. sincerechemicals.comccspublishing.org.cn
3-Methylpiperidine derivatives are incorporated into modern insecticides, herbicides, and fungicides. sincerechemicals.com The introduction of this moiety can modify the chemical structure of the active ingredient to improve stability, solubility, and controlled-release properties, leading to more efficient and longer-lasting crop protection. sincerechemicals.comccspublishing.org.cn For example, research has shown that maintaining an N-methylpiperidine structure can be one of several factors that augment the fungicidal activity of certain compound classes against pathogens like Phytophthora capsici. ccspublishing.org.cn Furthermore, 1-alkyl-1-methylpiperidine cations have been used to create herbicidal ionic liquids (HILs), a novel class of herbicides designed to increase efficacy while minimizing environmental impact. ccspublishing.org.cn
Table 2: Applications of 3-Methylpiperidine in Agrochemicals
| Agrochemical Type | Role of 3-Methylpiperidine | Example of Application/Benefit |
|---|---|---|
| Fungicides | Building block for active ingredients | Enhances activity against certain plant pathogens sincerechemicals.comccspublishing.org.cn |
| Insecticides | Chemical intermediate | Improves stability and bioavailability of the final product sincerechemicals.com |
This table summarizes the role of 3-methylpiperidine as a precursor in the development of various agrochemical compounds.
Mechanistic Elucidation and Reaction Dynamics of 3 Methylpiperidine Transformations
Detailed Reaction Mechanisms in Piperidine (B6355638) Annulation and Derivatization
The construction of the 3-methylpiperidine (B147322) ring can be accomplished through various annulation (ring-forming) and cyclization strategies. These methods involve the formation of new carbon-nitrogen and carbon-carbon bonds to assemble the six-membered heterocycle.
One direct and industrially relevant method is the catalytic cyclization of acyclic precursors. For instance, 3-methylpiperidine can be prepared from 2-methyl-1,5-diaminopentane in the gaseous phase over a solid catalyst. chemicalbook.com The mechanism involves an intramolecular cyclization driven by the elimination of ammonia (B1221849). The primary amine at one end of the molecule performs a nucleophilic attack on the carbon bearing the other amine group, which is facilitated by the catalyst surface, leading to the formation of the piperidine ring and the expulsion of an ammonia molecule. This process is a key example of intramolecular hydroamination/cyclization.
More complex annulation strategies have been developed for constructing polysubstituted piperidines, with principles applicable to 3-methylpiperidine synthesis. A notable example is the [5+1] annulation method, which involves the iridium(III)-catalyzed reaction of an amine with a diol. The mechanism proceeds through a "hydrogen borrowing" cascade, where the catalyst first oxidizes a hydroxyl group to an aldehyde. This is followed by an intermolecular amination to form a hydroxyamine intermediate, which then undergoes an intramolecular amination and subsequent reduction via hydrogen transfer from the catalyst to form the piperidine ring.
Intramolecular Heck reactions provide another powerful route for piperidine synthesis. nih.govrsc.org In a reductive Heck variant, an alkylpalladium(II) intermediate, formed from the oxidative addition of Pd(0) to a substrate containing a halide or triflate, is intercepted by a hydride source (like a formate). nih.gov This intermediate then undergoes reductive elimination to form a new C-H bond, avoiding the common β-hydride elimination pathway and enabling the formation of saturated rings. nih.gov The general catalytic cycle for a Heck reaction involves oxidative addition, migratory insertion of an olefin, β-hydride elimination, and catalyst regeneration. libretexts.org
Inspired by biosynthesis, vinylogous Mannich reactions have been developed to assemble substituted piperidines. rsc.org In these reactions, a functionalized dienolate, such as a 1,3-bis-trimethylsilyl enol ether, reacts with an aldehyde and an amine source in a three-component fashion. rsc.org This stereoselective reaction yields a cyclized dihydropyridinone, which serves as a versatile intermediate that can be readily reduced to the corresponding polysubstituted piperidine. rsc.org
Understanding Stereochemical Outcomes and Enantioselectivity
Controlling the stereochemistry at the C3 position is paramount for accessing specific enantiomers of 3-methylpiperidine, which can have distinct biological activities. This is achieved through asymmetric catalysis, where a chiral catalyst or auxiliary directs the reaction to favor one stereoisomer over the other.
A highly effective modern approach for synthesizing enantioenriched 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.gov This method utilizes a dihydropyridine (B1217469), generated from the partial reduction of pyridine (B92270), which undergoes a Rh-catalyzed carbometalation with a boronic acid. snnu.edu.cnnih.govorganic-chemistry.org The enantioselectivity is controlled by a chiral phosphine (B1218219) ligand, such as (S)-Segphos. The proposed mechanism involves the coordination of the chiral ligand to the rhodium precursor, followed by transmetalation with the boronic acid to form a rhodium-aryl complex. Subsequent carbometalation of the dihydropyridine and regioselective protodemetalation yields the enantioenriched 3-substituted tetrahydropyridine, which can be hydrogenated to the final piperidine product. snnu.edu.cn Attempts to use 4-methyl dihydropyridine in these specific reactions, however, did not yield the desired product. snnu.edu.cn
The diastereoselectivity of hydrogenation of substituted pyridines is another critical factor. The hydrogenation of a 3-methylpyridine (B133936) precursor over a heterogeneous catalyst typically leads to the cis-isomer as the major product. rsc.org The substrate adsorbs onto the catalyst surface from its less hindered face, and the hydrogen atoms are delivered to the same face of the ring, resulting in a cis configuration of the substituents on the newly formed cyclohexane (B81311) or piperidine ring. rsc.org Studies on the heterogeneous hydrogenation of more complex systems, such as substituted indolizines, have shown that diastereoselectivity can be influenced by factors like the catalyst (e.g., Rh/Al₂O₃), hydrogen pressure, and the potential for keto-enol tautomerism in intermediates, which can dictate the final stereochemical outcome. nih.govacs.orgnih.gov
Biocatalysis offers a powerful alternative for stereocontrol. Lipase-catalyzed kinetic resolution, for example, has been used to resolve racemic mixtures. In one instance, Candida antarctica lipase (B570770) B was used to acetylate the (R)-enantiomer of a racemic alcohol precursor, allowing for the separation and subsequent enantio-enrichment of the desired isomer. researchgate.net
Catalytic Mechanisms in 3-Methylpiperidine Synthesis and Modification
Catalysis is fundamental to the efficient synthesis of 3-methylpiperidine, providing pathways with lower activation energies and enabling control over selectivity. The catalysts can be broadly classified as homogeneous or heterogeneous, with transition metals and small organic molecules (organocatalysts) playing prominent roles.
Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically in a liquid solution. libretexts.org This allows for high selectivity and activity at the molecular level, as the active sites are uniform. libretexts.org The rhodium-catalyzed asymmetric syntheses of 3-substituted piperidines are prime examples, where the soluble [Rh(cod)OH]₂ complex and chiral phosphine ligands operate in a solvent mixture with the substrates. snnu.edu.cnnih.gov
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst with liquid or gaseous reactants. These systems are advantageous for large-scale industrial processes due to the ease of separating the catalyst from the product, allowing for recycling and continuous operation. libretexts.orgrsc.org The gas-phase synthesis of 3-methylpiperidine from 2-methyl-1,5-diaminopentane over a solid catalyst, such as a zeolite or metal oxide, is a clear example of a heterogeneous process. chemicalbook.com Similarly, the diastereoselective hydrogenation of substituted pyridines using ruthenium nanoparticles supported on a solid material demonstrates a robust and reusable heterogeneous system. rsc.org
Transition metals are exceptionally versatile catalysts for piperidine synthesis due to their ability to activate substrates through various coordination modes and redox cycles.
Rhodium (Rh): Rhodium is extensively used in asymmetric catalysis. In the reductive Heck reaction mentioned earlier, the rhodium center, made chiral by a ligand like (S)-Segphos, orchestrates the enantioselective C-C bond formation. snnu.edu.cnnih.gov The catalytic cycle is believed to involve Rh(I) and Rh(III) intermediates. snnu.edu.cn Rhodium is also employed in [2+2+2] cycloadditions to construct piperidine scaffolds with high enantioselectivity. nih.gov
Palladium (Pd): Palladium is the classic catalyst for Heck-type reactions. nih.gov In the context of piperidine synthesis, Pd-catalyzed intramolecular reductive Heck cyclizations are used to form the heterocyclic ring. nih.gov The cycle typically involves a Pd(0)/Pd(II) redox couple, where Pd(0) undergoes oxidative addition, followed by migratory insertion and reductive elimination. libretexts.org
Ruthenium (Ru): Ruthenium catalysts, particularly as supported nanoparticles, are highly effective for the hydrogenation of pyridines to piperidines. rsc.org These heterogeneous catalysts can operate under mild conditions and exhibit high cis-diastereoselectivity. rsc.org
Iridium (Ir): Iridium catalysts are notable for their role in "hydrogen borrowing" or "hydrogen transfer" catalysis. libretexts.org As seen in the [5+1] annulation for piperidine synthesis, an Iridium(III) complex can facilitate both oxidation and reduction steps within the same catalytic cycle.
The table below summarizes representative data from a rhodium-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines, which are direct precursors to 3-substituted piperidines. snnu.edu.cn
| Boronic Acid (Ar) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Phenyl | 3-phenyl-tetrahydropyridine precursor | 81 | 96 |
| 4-Methoxyphenyl | 3-(4-methoxyphenyl)-tetrahydropyridine precursor | 85 | 96 |
| 4-Fluorophenyl | 3-(4-fluorophenyl)-tetrahydropyridine precursor | 81 | 96 |
| 3-Thienyl | 3-(3-thienyl)-tetrahydropyridine precursor | 78 | 96 |
| 2-Naphthyl | 3-(2-naphthyl)-tetrahydropyridine precursor | 84 | 95 |
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has provided powerful methods for piperidine synthesis, often mimicking biosynthetic pathways.
A prominent organocatalytic transformation is the Mannich reaction. rsc.orgresearchgate.net In a biomimetic approach, a catalyst like L-proline can activate a ketone or aldehyde by forming a nucleophilic enamine intermediate. rsc.org This enamine then attacks an electrophilic imine (or iminium ion), which can be formed in situ from the cyclization of a precursor like 5-aminopentanal (B1222117) (a conceptual precursor for piperidines). rsc.orgrsc.org The subsequent hydrolysis of the resulting adduct regenerates the catalyst and yields the functionalized piperidine precursor. This cascade approach allows for the construction of complex chiral piperidines. rsc.orgthieme-connect.de
Hybrid bio-organocatalytic cascades have also been developed. For example, a transaminase enzyme can be used to generate a reactive cyclic imine intermediate from a diamine, which is then intercepted in a subsequent organocatalyzed Mannich reaction to build the substituted piperidine framework. rsc.orgnih.gov This combination of catalytic strategies leverages the high selectivity of enzymes with the broad applicability of organocatalysis. rsc.orgnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methylpiperidine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-methylpiperidine (B147322) derivatives. optica.org Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, including the connectivity of atoms and the stereochemical arrangement.
In the ¹H NMR spectrum of 3-methylpiperidine, distinct signals corresponding to the protons on the piperidine (B6355638) ring and the methyl group are observed. The chemical shifts and coupling constants of these protons are highly sensitive to their chemical environment and spatial orientation. For instance, the protons on the carbon bearing the methyl group (C3) and the adjacent methylene (B1212753) protons (C2 and C4) exhibit characteristic splitting patterns that can be used to deduce their relative stereochemistry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in assigning these proton signals by identifying spin-spin coupling networks. chemicalbook.com
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. For example, the carbon of the methyl group will have a characteristic upfield chemical shift, while the carbons of the piperidine ring will resonate at different frequencies depending on their position relative to the methyl group and the nitrogen atom. nih.gov
Furthermore, NMR is a powerful technique for studying the conformational dynamics of piperidine derivatives. optica.org Variable temperature NMR studies can reveal information about ring inversion and the preferred conformations of substituents. In the case of N-substituted 3-methylpiperidine derivatives, NMR can be used to determine the orientation of the N-substituent (axial or equatorial) and to study the dynamics of its rotation. optica.org
For the hydrochloride salt, NMR is crucial in identifying structural changes that may occur upon salt formation. The protonation of the nitrogen atom can lead to the formation of configurational isomers, which can be distinguished by their unique NMR spectra. optica.org
Table 1: Representative ¹H NMR Spectral Data for 3-Methylpiperidine
| Assignment | Shift (ppm) |
| H-2 | 2.97 |
| H-6 | 2.50 |
| H-4ax | 2.19 |
| H-3 | 1.76 |
| H-5ax | 1.61 |
| H-4eq | 1.50 |
| H-5eq | 1.43 |
| CH₃ | 1.01 |
| NH | 0.83 |
Data sourced from a 400 MHz spectrum in CDCl₃. chemicalbook.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 3-methylpiperidine hydrochloride, MS provides a precise measurement of its molecular mass, confirming its chemical formula. The molecular weight of 3-methylpiperidine is 99.17 g/mol , and its hydrochloride salt is 135.64 g/mol . ontosight.aichemscene.com
Electron ionization (EI) is a common ionization technique used in MS. When 3-methylpiperidine is subjected to EI, it forms a molecular ion (M⁺) which can then undergo fragmentation. The analysis of these fragment ions provides valuable structural information. The fragmentation pattern of 3-methylpiperidine is characterized by specific losses of neutral fragments from the molecular ion. nist.gov
A prominent peak in the mass spectrum of 3-methylpiperidine is often observed at m/z 84, which corresponds to the loss of a methyl radical (•CH₃). Another significant fragmentation pathway involves the cleavage of the piperidine ring. For instance, the loss of an ethyl group can lead to a fragment ion at m/z 70. The base peak, which is the most intense peak in the spectrum, for 3-methylpiperidine is typically observed at m/z 44, corresponding to the [CH₂=NH₂]⁺ fragment resulting from cleavage of the C2-C3 and C5-C6 bonds. The analysis of these characteristic fragmentation patterns allows for the unambiguous identification of 3-methylpiperidine and its derivatives. chemicalbook.comresearchgate.net
Table 2: Key Mass Spectrometry Fragmentation Data for 3-Methylpiperidine
| m/z | Relative Intensity (%) | Possible Fragment |
| 99 | 56.8 | [M]⁺ |
| 98 | 56.4 | [M-H]⁺ |
| 84 | 47.5 | [M-CH₃]⁺ |
| 70 | 24.3 | [M-C₂H₅]⁺ |
| 56 | 40.9 | [C₄H₈]⁺ |
| 44 | 100.0 | [C₂H₆N]⁺ |
Data obtained from Electron Ionization (EI) mass spectrometry. chemicalbook.com
Advanced Chromatographic Separations for Isomer Analysis and Purity Determination
Chromatographic techniques are essential for the separation and purification of 3-methylpiperidine and its derivatives, as well as for the analysis of isomeric purity. Given that 3-methylpiperidine is a chiral compound, existing as a pair of enantiomers ((R)- and (S)-3-methylpiperidine), chiral chromatography is particularly crucial for resolving these stereoisomers. chiralpedia.com
High-performance liquid chromatography (HPLC) is a widely used method for chiral separations. csfarmacie.cz This is typically achieved by using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and, thus, separation. chiralpedia.comlibretexts.org Polysaccharide-based CSPs, for example, are known for their broad applicability in separating a wide range of chiral compounds, including amines like 3-methylpiperidine. youtube.com Alternatively, a chiral mobile phase additive can be used with a standard achiral column to achieve separation. libretexts.org
Gas chromatography (GC) is another powerful technique for the separation of volatile compounds like 3-methylpiperidine. Chiral GC columns, coated with a chiral selector, are employed for the enantiomeric resolution of chiral amines. nih.gov The choice of the chiral selector and the operating conditions, such as temperature and carrier gas flow rate, are critical for achieving optimal separation. Kovats retention indices, which are a measure of the retention time of a compound relative to a series of n-alkanes, can be used to identify 3-methylpiperidine and its isomers in complex mixtures. nih.govnih.gov
The purity of this compound can also be assessed using these chromatographic methods. The presence of any impurities, including regioisomers (e.g., 2-methylpiperidine (B94953) or 4-methylpiperidine) or other related substances, can be detected and quantified.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, single-crystal X-ray diffraction analysis can provide unequivocal proof of its molecular structure, including the absolute stereochemistry of the chiral center and the precise conformation of the piperidine ring.
The analysis of a suitable crystal of a 3-methylpiperidine derivative reveals the bond lengths, bond angles, and torsional angles within the molecule. This information confirms the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. The position of the methyl group (axial or equatorial) can be definitively determined. In the case of the hydrochloride salt, X-ray crystallography can elucidate the nature of the hydrogen bonding interactions between the protonated piperidinium (B107235) cation and the chloride anion. nih.gov
For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenter, often by using a chiral derivatizing agent or by analyzing the anomalous dispersion of the X-rays. The crystal packing arrangement, which describes how the molecules are arranged in the crystal lattice, can also be determined, providing insights into intermolecular interactions. rsc.orgnih.gov While obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging, the detailed structural information it provides is unparalleled. mdpi.com
Computational Chemistry and Molecular Modeling of 3 Methylpiperidine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-methylpiperidine (B147322), providing a detailed picture of its electronic landscape and predicting its reactivity.
Electronic Structure and Stability
Methods such as ab initio and Density Functional Theory (DFT) are employed to determine the electronic structure and thermodynamic stability of piperidine (B6355638) derivatives. A combined experimental and computational study on methylpiperidines utilized various theoretical methods to calculate their standard molar enthalpies of formation. nih.govacs.org For 3-methylpiperidine, the gaseous state enthalpy of formation was determined to be -(79.2 +/- 1.6) kJ·mol⁻¹. nih.govacs.org The study found that the G3MP2B3 composite method provided results in excellent agreement with experimental data for most methylpiperidine isomers. nih.govacs.org Such calculations are crucial for comparing the relative stabilities of different isomers and conformers, which is governed by the intricate balance of electronic and steric effects introduced by the methyl substituent.
Reactivity Descriptors
Computational models can predict the most likely sites for chemical reactions. By analyzing the molecular electrostatic potential (MESP), one can identify electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. mdpi.com For instance, in piperidine-like structures, the nitrogen atom's lone pair typically creates a region of negative electrostatic potential, marking it as a primary nucleophilic site. mdpi.com Global and local reactivity descriptors, derived from conceptual DFT, quantify a molecule's propensity to react. These descriptors provide valuable insights into the chemical behavior of substituted piperidines, guiding the design of synthetic pathways. mdpi.com
| Compound | Enthalpy of Formation (gaseous, kJ·mol⁻¹) nih.govacs.org | Computational Method for Comparison |
|---|---|---|
| 1-Methylpiperidine | -(59.1 +/- 1.7) | G3MP2B3 |
| 3-Methylpiperidine | -(79.2 +/- 1.6) | |
| 4-Methylpiperidine | -(82.9 +/- 1.7) |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of 3-methylpiperidine is not static. The piperidine ring exists in a dynamic equilibrium between different conformations, primarily chair and twist forms. The position and orientation (axial vs. equatorial) of the methyl group are critical determinants of the dominant conformation and, consequently, the molecule's biological function.
Conformational Preferences
Conformational analysis through computational methods reveals the potential energy surface of the molecule, identifying low-energy, stable conformers. For substituted piperidines, the chair conformation is generally the most stable. In the case of 2-methylpiperidine (B94953) derivatives, studies have shown that steric constraints can compel the methyl group to adopt an axial position to minimize unfavorable interactions, a phenomenon that can be investigated through NMR spectroscopy and crystallography. cdnsciencepub.com For N-methyl piperidine, model calculations using the DFT-SIC method have been used to identify and differentiate between chair and twist conformers observed in experimental studies. rsc.org The presence of the methyl group in 3-methylpiperidine introduces two distinct chair conformers: one with an axial methyl group and one with an equatorial methyl group, with the equatorial conformer generally being more stable.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular behavior over time, simulating the movements of atoms and the conformational transitions of the molecule in a solvated environment. These simulations are invaluable for understanding how piperidine-based ligands interact with biological macromolecules like proteins and enzymes. nih.gov For example, MD simulations have been used to study the stability of complexes between N-benzyl-piperidine derivatives and cholinesterase enzymes, revealing key interactions and estimating binding free energies. nih.gov By observing the ligand's conformational flexibility within the binding site, researchers can rationalize structure-activity relationships (SAR) and refine drug designs. nih.gov
| Piperidine Derivative | Observed/Calculated Conformers | Computational/Experimental Method |
|---|---|---|
| N-Methyl Piperidine | Chair and Twist | DFT-SIC, Rydberg fingerprint spectroscopy rsc.org |
| 2-Methylpiperidine | Chair (with axial methyl) | NMR, Crystallography cdnsciencepub.com |
| Generic Piperidine | Chair (dynamic averaging) | 1D NMR Spectroscopy acs.org |
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the exploration of potential chemical reactions in silico, predicting their feasibility, mechanisms, and the energetic barriers associated with them. This is particularly useful for designing efficient synthetic routes to complex piperidine derivatives.
Mapping Reaction Mechanisms
By calculating the energies of reactants, intermediates, products, and, crucially, transition states, chemists can map out the entire energy profile of a proposed reaction. This information helps in understanding reaction kinetics and identifying the rate-limiting step. For the synthesis of piperidines, various reaction types are employed, including the hydrogenation of pyridine (B92270) precursors and intramolecular cyclization reactions. nih.gov For example, a radical-mediated intramolecular cyclization of linear amino-aldehydes has been developed for producing piperidines. nih.gov Computational modeling of such reactions can elucidate the competitive processes, such as between radical rebound and hydrogen transfer, that may lead to by-products. nih.gov
Predicting Enzyme-Mediated Reactions
In silico models are also being developed to predict which enzymes can catalyze a reaction for a given compound. nih.gov These models often rely on the chemical and physical similarity between a query compound and the known substrates of an enzyme. nih.gov Given that piperidine scaffolds are common in drugs, predicting their metabolism by enzymes like the Cytochrome P450 (CYP450) family is critical. nih.gov Computational tools can screen potential drug candidates like 3-methylpiperidine derivatives against a panel of metabolic enzymes, predicting potential molecule-enzyme reactions and guiding the design of compounds with more favorable pharmacokinetic profiles. nih.gov
Ligand-Based and Structure-Based Design Principles for Piperidine Scaffolds
The piperidine moiety is a privileged scaffold in medicinal chemistry. Computational design principles, categorized as either ligand-based or structure-based, are heavily utilized to optimize the therapeutic potential of piperidine-containing molecules.
Structure-Based Design
When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful strategy. Molecular docking is a key SBDD technique used to predict the preferred binding mode and affinity of a ligand, such as a 3-methylpiperidine derivative, within the target's active site. nih.gov This approach has been successfully applied to design potent HIV-1 protease inhibitors by incorporating piperidine moieties as P2-ligands to enhance interactions with the enzyme's backbone. nih.govplos.org Docking studies help rationalize why certain substitutions lead to improved activity and guide the synthesis of new, more potent analogues. nih.govacs.org
Ligand-Based Design
In the absence of a known target structure, ligand-based design methods are employed. These strategies rely on the knowledge of a set of molecules known to be active. By analyzing their common structural features (pharmacophore modeling) and quantitative structure-activity relationships (QSAR), a model can be built to predict the activity of new, untested compounds. The introduction of chiral centers, such as in 3-methylpiperidine, is a key strategy in drug design to modulate physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity and selectivity. thieme-connect.com Molecular modeling can help understand how the chirality and conformational constraints imposed by substituents on the piperidine ring influence these properties and interactions with biological targets. nih.gov
Emerging Trends and Future Research Directions in 3 Methylpiperidine Chemistry
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of piperidine (B6355638) derivatives. nih.govacgpubs.org Traditional methods often rely on harsh reagents and generate significant waste. Consequently, researchers are actively developing more environmentally benign alternatives.
Recent advancements include the use of biocatalysis, where enzymes facilitate chemical transformations with high selectivity and under mild conditions. rsc.org For instance, immobilized lipases have been successfully employed in the multicomponent synthesis of piperidine derivatives, offering a reusable and efficient catalytic system. rsc.org Another green approach involves water-mediated or solvent-free reactions, which minimize the use of volatile organic compounds. nih.govajchem-a.com The development of catalytic systems based on non-toxic and abundant metals like iron is also a key area of research. nih.gov Furthermore, there is a growing interest in using renewable feedstocks to produce piperidine precursors, moving away from petrochemical-based starting materials. A notable strategy involves the catalytic hydrogenation of 3-methylpyridine (B133936), which can be derived from biomass sources. ontosight.ai
| Green Chemistry Approach | Key Features | Representative Catalyst/Medium |
| Biocatalysis | High selectivity, mild reaction conditions, reusable catalysts. | Immobilized Candida antarctica lipase (B570770) B (CALB). rsc.org |
| Water-mediated Synthesis | Reduced use of organic solvents, often enhanced reactivity. | Water acts as a catalyst through hydrogen bonding. ajchem-a.com |
| Solvent-free Reactions | Eliminates solvent waste, can lead to higher reaction rates. | Reactions conducted without a solvent medium. acgpubs.org |
| Non-toxic Metal Catalysis | Utilizes abundant and environmentally benign metals. | Iron-based catalysts. nih.gov |
| Renewable Feedstocks | Reduces reliance on fossil fuels. | Catalytic hydrogenation of biomass-derived 3-methylpyridine. ontosight.ai |
Application in Flow Chemistry and Automated Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, is revolutionizing chemical synthesis. youtube.comillinois.edu This technology offers significant advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. For the synthesis of 3-methylpiperidine (B147322) and its derivatives, flow chemistry enables the safe handling of highly reactive intermediates and exothermic reactions. illinois.edu
Automated synthesis platforms, often integrated with flow reactors, allow for the rapid generation of libraries of related compounds. youtube.com By systematically varying starting materials and reaction conditions, these systems can quickly explore a wide chemical space. For example, a practical continuous flow reaction has been developed for the synthesis of enantioenriched α-substituted piperidines using Grignard reagents, demonstrating the power of this technology for producing chiral building blocks. organic-chemistry.org The use of electrochemical flow cells is another promising area, enabling efficient and scalable anodic methoxylation of N-formylpiperidine, a key step in the synthesis of 2-substituted piperidines. researchgate.netnih.gov
| Flow Chemistry/Automation Advantage | Description | Example Application |
| Enhanced Safety | Better control over reaction exotherms and hazardous reagents. | Management of highly exothermic nitration or lithiation reactions. illinois.edu |
| Precise Parameter Control | Accurate control of temperature, pressure, and residence time. | Superheating reactions above their normal boiling point to accelerate rates. illinois.edu |
| Improved Scalability | Seamless transition from laboratory to production scale. | Scaled-up synthesis of drug precursors. organic-chemistry.org |
| High-Throughput Synthesis | Rapid generation of compound libraries through automation. | Automated synthesis of diverse piperidine derivatives for screening. youtube.com |
| Electrosynthesis | Use of electricity to drive chemical reactions, avoiding harsh reagents. | Anodic methoxylation of N-formylpiperidine in a microfluidic cell. researchgate.netnih.gov |
Exploration of Novel Reactivity and Unconventional Transformations
Expanding the synthetic toolbox for modifying the piperidine ring is a major focus of current research. Scientists are exploring novel and unconventional transformations to access previously inaccessible chemical space. This includes the development of methods for the direct functionalization of C-H bonds, which are typically unreactive.
A recent breakthrough combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to create complex, three-dimensional piperidine molecules. news-medical.net This two-step process simplifies the construction of these molecules by avoiding the need for protecting groups and expensive precious metal catalysts. news-medical.net Radical-mediated cyclizations are also emerging as a powerful tool for constructing the piperidine ring. mdpi.com For example, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes provides an effective route to various piperidines. nih.govmdpi.com Photoredox catalysis, which uses light to initiate chemical reactions, is another area of intense investigation, enabling novel transformations under mild conditions.
| Transformation Type | Description | Catalyst/Reagent Example |
| Biocatalytic C-H Oxidation | Enzymes selectively introduce hydroxyl groups at specific C-H bonds. | Engineered cytochrome P450 enzymes. news-medical.net |
| Radical Cross-Coupling | Forms new carbon-carbon bonds by coupling radical intermediates. | Nickel electrocatalysis. news-medical.net |
| Radical-Mediated Cyclization | Intramolecular cyclization of radical intermediates to form the piperidine ring. | Cobalt(II) catalysts. nih.govmdpi.com |
| Microwave-Assisted Cyclization | Use of microwave irradiation to accelerate ring-forming reactions. | Microwave-assisted 6-exo-tet cyclization. nih.gov |
| Dearomatization/Cyclization | Intramolecular cyclization involving the dearomatization of an aromatic ring. | Gold(I) catalysts. mdpi.com |
Advancements in High-Throughput Screening and Combinatorial Chemistry for Piperidine Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for biological activity. nih.gov The development of diverse and well-characterized compound libraries is essential for the success of HTS campaigns. nih.govthermofisher.com Combinatorial chemistry, which involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large number of compounds, is a powerful tool for creating such libraries. pharmatutor.org
The 3-methylpiperidine scaffold is a valuable building block for constructing combinatorial libraries due to its prevalence in bioactive molecules. researchgate.netrsc.org Both solid-phase and solution-phase synthesis methods are employed to create libraries of piperidine derivatives. pharmatutor.orgnih.gov Solution-phase synthesis offers advantages in terms of reaction diversity and ease of manipulation. lookchem.com These libraries can then be screened against a variety of biological targets to identify new drug leads. The design of these libraries is crucial, with a focus on creating structurally diverse and "drug-like" molecules. upenn.edu
| Library Synthesis/Screening | Key Features |
| Combinatorial Chemistry | Rapid synthesis of large numbers of related compounds. pharmatutor.org |
| Solid-Phase Synthesis | Compounds are attached to a solid support, simplifying purification. |
| Solution-Phase Synthesis | Reactions are carried out in solution, allowing for a wider range of chemistries. lookchem.com |
| High-Throughput Screening (HTS) | Automated testing of large compound libraries for biological activity. nih.gov |
| Fragment-Based Screening | Screening of smaller, fragment-like molecules that can be grown into more potent leads. |
Q & A
Basic: What are the recommended storage conditions for 3-Methylpiperidine hydrochloride to ensure stability?
Answer:
this compound should be stored in a dry environment at 2–8°C to prevent degradation. Exposure to moisture or elevated temperatures may lead to hydrolysis or decomposition. Storage containers must be sealed tightly to avoid dust formation, and incompatible materials (e.g., strong oxidizing agents) should be excluded . Stability studies suggest the compound is chemically inert under these conditions, but long-term stability should be verified via periodic analytical testing (e.g., HPLC or NMR).
Basic: How can researchers safely handle this compound in laboratory settings?
Answer:
Personal protective equipment (PPE) is critical:
- Respiratory protection: Use NIOSH-approved P95 respirators for dust or aerosol exposure.
- Gloves: Nitrile or neoprene gloves resistant to HCl penetration.
- Eye protection: Full-face shields or goggles compliant with EN 166 standards.
Avoid skin contact due to potential irritation (H315/H319 hazards) and ensure adequate ventilation to prevent inhalation of particulates. Spills should be collected using inert absorbents (e.g., vermiculite) and disposed of via licensed hazardous waste services .
Advanced: What methodologies are effective for resolving enantiomeric impurities in this compound?
Answer:
Chiral separation techniques are essential for isolating enantiomers like (R)- and (S)-3-Methylpiperidine hydrochloride:
- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel OD-H) and mobile phases containing hexane/isopropanol with 0.1% diethylamine.
- Polarimetry: Validate enantiomeric excess (ee) by comparing optical rotation against pure standards.
- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance purity .
Advanced: How should researchers address contradictory toxicity data for this compound?
Answer:
When toxicity data is incomplete or conflicting (e.g., acute vs. chronic effects):
In vitro assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells) to assess baseline toxicity.
Comparative analysis: Cross-reference toxicity profiles of structurally similar piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl) to infer potential hazards.
Dose-response studies: Establish LD50 values in rodent models, adhering to OECD 423 guidelines for acute oral toxicity .
Basic: What analytical techniques are recommended for confirming the purity of this compound?
Answer:
- HPLC: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30), UV detection at 210–220 nm. Calibrate against certified reference standards.
- NMR: Confirm structural integrity via 1H/13C NMR (D2O or DMSO-d6 solvent). Key peaks: δ ~2.8–3.5 ppm (piperidine ring protons) and δ ~1.2 ppm (methyl group).
- Mass spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]+ at m/z 136.1 (free base) and chloride adducts .
Advanced: How can researchers optimize synthetic yields of this compound?
Answer:
- Reaction conditions: React 3-methylpiperidine with HCl gas in anhydrous diethyl ether under nitrogen atmosphere at 0–5°C to minimize side reactions.
- Purification: Recrystallize from ethanol/ethyl acetate (1:3) to remove unreacted amine or HCl residues.
- Yield monitoring: Track reaction progress via TLC (silica gel, ninhydrin staining) or in-line FTIR for real-time HCl stoichiometry adjustment .
Advanced: What strategies mitigate instability of this compound in aqueous solutions?
Answer:
- pH control: Maintain solutions at pH 4–6 using phosphate or acetate buffers to prevent free base formation.
- Lyophilization: For long-term storage, lyophilize aqueous solutions and store at -20°C under argon.
- Degradation studies: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to identify degradation products (e.g., piperidine oxides) .
Basic: What are the first-aid protocols for accidental exposure to this compound?
Answer:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored.
- Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing.
- Eye exposure: Rinse with saline solution for 20 minutes; seek ophthalmologic evaluation.
- Ingestion: Do not induce vomiting; administer activated charcoal (1 g/kg) if conscious. Document all incidents and consult occupational health protocols .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
Answer:
- DFT calculations: Use Gaussian or ORCA software to model nucleophilic attack sites on the piperidine ring.
- MD simulations: Predict solvation behavior in polar solvents (e.g., water, DMSO) using AMBER or GROMACS.
- ADMET prediction: Tools like SwissADME estimate bioavailability and metabolic pathways, guiding toxicity studies .
Basic: What industrial hygiene practices are critical when scaling up this compound synthesis?
Answer:
- Engineering controls: Install local exhaust ventilation (LEV) systems and explosion-proof equipment for HCl handling.
- Waste management: Neutralize aqueous waste with sodium bicarbonate before disposal.
- Air monitoring: Use OSHA-compliant sorbent tubes (SKC 226-10) to quantify airborne particulates during large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





